Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H9NO3S.Li. It is known for its unique structure, which includes a lithium ion paired with a 2-methoxy-5-methylpyridine-3-sulfinate anion. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 2-methoxy-5-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of lithium;2-methoxy-5-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinate esters, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical studies to investigate the role of sulfonate groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;2-methoxy-5-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The lithium ion can also interact with biological systems, potentially affecting ion channels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-methoxy-5-methylpyridine-3-sulfonate
- Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate
- Lithium;2-methoxy-5-methylpyridine-3-sulfonamide
Uniqueness
This compound is unique due to its specific combination of a lithium ion and a sulfonate group. This combination imparts distinctive chemical properties, such as high reactivity and stability under various conditions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
lithium;2-methoxy-5-methylpyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-5-3-6(12(9)10)7(11-2)8-4-5;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXOEXZXUCSEN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(N=C1)OC)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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